Cas no 3419-50-9 (4-Iodo-3-methyl-1,1'-biphenyl)

4-Iodo-3-methyl-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
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- 4-Iodo-3-methyl-1,1'-biphenyl
-
- インチ: 1S/C13H11I/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3
- InChIKey: FGSITFCRECUDRE-UHFFFAOYSA-N
- ほほえんだ: C1=C(C)C(I)=CC=C1C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 293.99055g/mol
- どういたいしつりょう: 293.99055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
4-Iodo-3-methyl-1,1'-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7539616-10.0g |
4-iodo-3-methyl-1,1'-biphenyl |
3419-50-9 | 95% | 10.0g |
$3315.0 | 2024-05-23 | |
Enamine | EN300-7539616-0.25g |
4-iodo-3-methyl-1,1'-biphenyl |
3419-50-9 | 95% | 0.25g |
$383.0 | 2024-05-23 | |
abcr | AB609845-250mg |
4-Iodo-3-methyl-1,1'-biphenyl; . |
3419-50-9 | 250mg |
€376.90 | 2024-07-19 | ||
abcr | AB609845-5g |
4-Iodo-3-methyl-1,1'-biphenyl; . |
3419-50-9 | 5g |
€2361.00 | 2024-07-19 | ||
1PlusChem | 1P023T53-10g |
4-Iodo-3-methyl-1,1'-biphenyl |
3419-50-9 | 95% | 10g |
$4160.00 | 2023-12-17 | |
abcr | AB609845-500mg |
4-Iodo-3-methyl-1,1'-biphenyl; . |
3419-50-9 | 500mg |
€515.30 | 2024-07-19 | ||
Enamine | EN300-7539616-1.0g |
4-iodo-3-methyl-1,1'-biphenyl |
3419-50-9 | 95% | 1.0g |
$770.0 | 2024-05-23 | |
Enamine | EN300-7539616-5.0g |
4-iodo-3-methyl-1,1'-biphenyl |
3419-50-9 | 95% | 5.0g |
$2235.0 | 2024-05-23 | |
1PlusChem | 1P023T53-100mg |
4-Iodo-3-methyl-1,1'-biphenyl |
3419-50-9 | 95% | 100mg |
$382.00 | 2024-05-05 | |
1PlusChem | 1P023T53-500mg |
4-Iodo-3-methyl-1,1'-biphenyl |
3419-50-9 | 95% | 500mg |
$805.00 | 2023-12-17 |
4-Iodo-3-methyl-1,1'-biphenyl 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
4-Iodo-3-methyl-1,1'-biphenylに関する追加情報
4-Iodo-3-methyl-1,1'-biphenyl: A Comprehensive Overview
4-Iodo-3-methyl-1,1'-biphenyl, also known by its CAS number 3419-50-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique biphenyl structure, where two phenyl rings are connected by a single bond. The presence of an iodine atom at the para position and a methyl group at the meta position introduces distinct electronic and steric properties, making it a valuable substrate for further chemical modifications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Iodo-3-methyl-1,1'-biphenyl. Researchers have explored various methodologies, including Suzuki-Miyaura coupling reactions and Ullmann-type couplings, to synthesize this compound with high yields and purity. These methods leverage the reactivity of the iodine atom, which serves as an excellent leaving group in cross-coupling reactions. The ability to functionalize the biphenyl framework has opened new avenues for its use in drug discovery and materials development.
The electronic properties of 4-Iodo-3-methyl-1,1'-biphenyl make it an attractive candidate for applications in optoelectronic devices. Recent studies have demonstrated its potential as a building block for organic light-emitting diodes (OLEDs) and photovoltaic materials. The methyl group at the meta position modulates the conjugation length and planarity of the molecule, which are critical parameters for achieving desired electronic transitions. Furthermore, the iodine atom's electronegativity contributes to the molecule's ability to act as an electron acceptor in donor-acceptor systems.
In the field of medicinal chemistry, 4-Iodo-3-methyl-1,1'-biphenyl has been investigated as a lead compound for designing bioactive molecules. Its rigid biphenyl structure provides a scaffold for attaching various functional groups that can interact with biological targets such as enzymes and receptors. Recent research highlights its role in designing inhibitors for kinases and other therapeutic targets. The methyl group's steric effects can be exploited to optimize binding affinities and selectivities.
The synthesis of 4-Iodo-3-methyl-1,1'-biphenyl typically involves multi-step processes that require careful control over reaction conditions. For instance, one common approach involves Friedel-Crafts alkylation followed by iodination. However, modern methods often employ transition metal catalysts to streamline the synthesis and enhance efficiency. These advancements have significantly reduced production costs and improved scalability.
In terms of physical properties, 4-Iodo-3-methyl-1,1'-biphenyl exhibits a melting point of approximately 85°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the visible region, which are indicative of its conjugated π-system. These properties make it suitable for applications requiring specific optical characteristics.
The environmental impact of 4-Iodo-3-methyl-1,1'-biphenyl has also been a topic of recent research. Studies suggest that it undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. Understanding its environmental fate is crucial for assessing its safety in industrial applications and ensuring sustainable practices.
In conclusion, 4-Iodo-3-methyl-1,1'-biphenyl, with its CAS number 3419-50-9, stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure enables tailored chemical modifications, making it a valuable tool for advancing research in optoelectronics, drug discovery, and beyond. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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